5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide
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Overview
Description
5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 5th position, a methoxy group at the 2nd position, and a fluorophenyl ethyl group attached to the nitrogen atom of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide typically involves multiple steps. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-chloro-2-methoxybenzoic acid.
Amide Formation: The 5-chloro-2-methoxybenzoic acid is then converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amide Coupling: The acid chloride is reacted with 2-(4-fluorophenyl)ethylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
Oxidation: Formation of 5-chloro-2-methoxybenzoic acid.
Reduction: Formation of 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding assays.
Material Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Industry: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-[2-(4-chlorophenyl)ethyl]-2-methoxybenzamide
- 5-chloro-N-[2-(4-bromophenyl)ethyl]-2-methoxybenzamide
- 5-chloro-N-[2-(4-methylphenyl)ethyl]-2-methoxybenzamide
Uniqueness
5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine substitution can significantly influence the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes. Additionally, the fluorine atom can enhance the compound’s binding affinity to specific molecular targets, making it a valuable candidate for drug development.
Properties
IUPAC Name |
5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c1-21-15-7-4-12(17)10-14(15)16(20)19-9-8-11-2-5-13(18)6-3-11/h2-7,10H,8-9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REHWRACTYPQBSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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